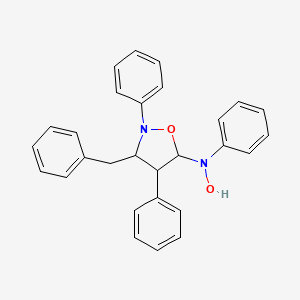
1,1,1-Trifluoro-N-(trifluoromethoxy)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-N-(trifluoromethoxy)methanamine is a fluorinated organic compound with the molecular formula C3F9NO and a molecular weight of 237.0238 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-(trifluoromethoxy)methanamine typically involves the reaction of trifluoromethylamine with trifluoromethanol under specific conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-N-(trifluoromethoxy)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler fluorinated amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pressures .
Major Products Formed
Major products formed from these reactions include various fluorinated derivatives, such as trifluoromethyl ethers and amines, which have applications in different fields .
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-N-(trifluoromethoxy)methanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of fluorinated drugs with improved bioavailability and metabolic stability.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-N-(trifluoromethoxy)methanamine involves its interaction with molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong bonds with these targets, leading to specific biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-N-(trifluoromethyl)methanamine: Similar in structure but lacks the trifluoromethoxy group.
Methanamine, 1,1,1-trifluoro-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]: Another fluorinated amine with a different substitution pattern.
Uniqueness
1,1,1-Trifluoro-N-(trifluoromethoxy)methanamine is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which confer distinct chemical properties. These properties include high electronegativity, thermal stability, and resistance to chemical degradation, making it valuable in various applications .
Propiedades
| 74399-69-2 | |
Fórmula molecular |
C2HF6NO |
Peso molecular |
169.03 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-(trifluoromethoxy)methanamine |
InChI |
InChI=1S/C2HF6NO/c3-1(4,5)9-10-2(6,7)8/h9H |
Clave InChI |
GJLPGOYROSLQOM-UHFFFAOYSA-N |
SMILES canónico |
C(NOC(F)(F)F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,2,2-trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide](/img/structure/B14439895.png)


